molecular formula C8H18Cl2F2N2 B13702979 cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine Dihydrochloride

cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine Dihydrochloride

Cat. No.: B13702979
M. Wt: 251.14 g/mol
InChI Key: PBLQLCQXVXCDCA-UHFFFAOYSA-N
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Description

cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine Dihydrochloride is a high-purity chemical intermediate of significant interest in advanced pharmaceutical research, particularly in the field of immuno-oncology. This compound serves as a critical precursor in the synthesis of novel substituted bicyclic pyridone derivatives, which are being investigated as potent and selective inhibitors of the E3 ubiquitin ligase CBL-B (Casitas B-lineage lymphoma proto-oncogene B) . The inhibition of CBL-B represents a promising therapeutic strategy for overcoming immunosuppression in the tumor microenvironment. By blocking this key negative regulator of T-cell receptor signaling, CBL-B inhibitors can lower the threshold for T-cell activation and enhance anti-tumor immune responses, offering a potential mechanism for cancer immunotherapy . The dihydrochloride salt form ensures enhanced stability and solubility for research applications. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C8H18Cl2F2N2

Molecular Weight

251.14 g/mol

IUPAC Name

4-N-(2,2-difluoroethyl)cyclohexane-1,4-diamine;dihydrochloride

InChI

InChI=1S/C8H16F2N2.2ClH/c9-8(10)5-12-7-3-1-6(11)2-4-7;;/h6-8,12H,1-5,11H2;2*1H

InChI Key

PBLQLCQXVXCDCA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)NCC(F)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

Step Description Reagents/Conditions Notes
1 Starting Material Preparation cis-1,4-Cyclohexanediamine (commercial or synthesized) Ensure stereochemical purity to retain cis configuration
2 Alkylation Reaction React with 2,2-difluoroethyl bromide or chloride under basic conditions (e.g., sodium hydride in tetrahydrofuran solvent) Alkylation occurs selectively at one amine; base deprotonates amine to enhance nucleophilicity
3 Work-up and Purification Extraction, washing, and recrystallization from ethanol/water (70:30 v/v) or chromatographic purification Removes unreacted starting materials and side-products
4 Salt Formation Treat purified free base with hydrochloric acid in anhydrous ethanol to form dihydrochloride salt Improves solubility and stability for storage and applications

Industrial Scale Considerations

  • Bulk Synthesis : Larger quantities of cyclohexane-1,4-diamine and difluoroethylating agents are reacted in industrial reactors.
  • Optimization : Parameters such as temperature, reaction time, and stoichiometry are optimized to maximize yield and minimize impurities.
  • Automated Purification : Use of automated chromatographic systems or crystallization units to ensure batch-to-batch consistency.
  • Quality Control : Purity confirmed by high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and elemental analysis.

Reaction Mechanism and Chemical Analysis

Alkylation Mechanism

The primary amine of cyclohexane-1,4-diamine acts as a nucleophile attacking the electrophilic carbon of the 2,2-difluoroethyl halide, displacing the halide ion under basic conditions. The electron-withdrawing fluorine atoms increase the electrophilicity of the alkylating agent, facilitating the substitution.

Stereochemical Control

  • The cis-configuration of the cyclohexane ring is maintained by starting with the cis-1,4-diamine and performing selective mono-alkylation.
  • Chiral resolution techniques may be applied if racemic mixtures are formed, using enzymatic or chemical methods to isolate the desired isomer.

Purity and Structural Confirmation

Data Table: Summary of Preparation Parameters

Parameter Value/Condition Remarks
Starting Material cis-1,4-Cyclohexanediamine Commercially available or synthesized
Alkylating Agent 2,2-Difluoroethyl bromide or chloride High reactivity due to fluorine atoms
Base Sodium hydride or equivalent strong base Facilitates amine deprotonation
Solvent Tetrahydrofuran (THF) or ethanol Aprotic solvent preferred for alkylation
Reaction Temperature 0–25 °C Controlled to avoid side reactions
Reaction Time 4–12 hours Depends on scale and conditions
Purification Method Recrystallization or chromatography Ethanol/water mixtures commonly used
Salt Formation Reaction with HCl in anhydrous ethanol Forms dihydrochloride salt
Final Purity ≥95% (HPLC) Suitable for research and pharmaceutical use

Chemical Reactions Analysis

Alkylation of the Amine Group

A common strategy involves alkylating one of the primary amines in 1,4-cyclohexanediamine. The difluoroethyl group is typically introduced via nucleophilic substitution or alkylation reactions. For example:

  • Reagents : 2,2-difluoroethyl bromide or chloride, base (e.g., NaH), and a solvent like THF.

  • Conditions : Alkylation occurs under basic conditions, facilitating the substitution of the halide in the difluoroethyl reagent by the amine .

Chiral Resolution and Derivatization

For stereochemically controlled synthesis, racemic intermediates may undergo resolution (e.g., using enzymatic or chemical methods) to isolate the cis isomer . Subsequent derivatization steps involve introducing the difluoroethyl group, ensuring retention of the cis configuration.

Reactivity Profile

The compound’s reactivity is influenced by its structural features:

  • Stereochemistry : The cis configuration of the cyclohexane ring imposes geometric constraints, affecting coordination or steric interactions in reactions .

  • Difluoroethyl Substituent : The electron-withdrawing fluorine atoms enhance the compound’s lipophilicity and may stabilize intermediates in reactions like nucleophilic substitutions.

Coordination Chemistry

In platinum(II) complexes, the diamine acts as a bidentate ligand, forming square-planar structures. For example:

  • Reaction : cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine reacts with platinum precursors (e.g., PtCl₂) to form complexes like [Pt(cis-1,4-dach)Cl₂] .

  • Key Feature : The difluoroethyl group may influence ligand binding affinity and solubility due to increased lipophilicity .

Stability and Interaction Studies

The compound exhibits:

  • Enhanced stability in aqueous solutions due to the hydrochloride salt form, which improves solubility .

  • Biological interactions : Fluorinated substituents may modulate binding to enzymes or receptors, as seen in antitumor activity studies .

Pharmaceutical Development

The compound serves as a building block in drug discovery, particularly for:

  • Anticancer agents : Its role in platinum complexes demonstrates potential in designing metal-based drugs with improved efficacy .

  • Ligand design : The cis stereochemistry and fluorinated group enable tailored interactions in asymmetric synthesis or catalytic systems .

Structural Characterization

Analytical techniques such as XRPD (X-ray powder diffraction) and DSC (differential scanning calorimetry) are employed to confirm crystalline forms and thermal stability .

[Sources: 3, 6, 8, 9]

Scientific Research Applications

cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine Dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine Dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, potentially inhibiting their activity.

    Pathways Involved: The exact pathways depend on the specific application, but it may involve inhibition of enzymatic activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric and Substituent Variations

trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Dihydrochloride
  • Structural Differences : The trans-isomer features a 1,1-difluoro-2-propyl group instead of the 2,2-difluoroethyl substituent and adopts a trans-configuration at the cyclohexane ring.
  • Molecular Properties :
    • Molecular Formula: C₉H₂₀Cl₂F₂N₂
    • Molecular Weight: 265.17 g/mol
    • CAS Number: 2820385-34-8
  • Commercial Data : Priced at $343/100 mg (Aaron Chemicals LLC), indicating its niche research use .
  • Functional Implications : The trans-configuration and branched difluoropropyl group may alter steric interactions and solubility compared to the cis-isomer.
(1R,2R)- and (1S,2S)-N',N'-Bis(phenylmethyl)-1,2-cyclohexanediamine Dihydrochloride
  • Structural Differences : These enantiomers possess benzyl (phenylmethyl) groups instead of fluorinated alkyl chains and a 1,2-cyclohexanediamine backbone.
  • Molecular Properties :
    • Molecular Formula: C₂₀H₂₈Cl₂N₂
    • Molecular Weight: 367.35 g/mol
    • CAS Number: 212611-88-6
  • Commercial Data : Priced at ¥19,300/g (Kanto Reagents), reflecting higher complexity due to aromatic substituents .

Non-Fluorinated Cyclohexanediamine Derivatives

1,2- and 1,4-Phenylenediamine Dihydrochloride Salts
  • Structural Differences : These compounds lack the cyclohexane ring and fluorinated substituents, featuring a phenyl backbone instead.
    • Examples :
  • 1,2-Phenylenediamine dihydrochloride (CAS 615-28-1)
  • 1,4-Phenylenediamine dihydrochloride (CAS 624-18-0)
  • Functional Implications : Simpler structures are often used in industrial applications (e.g., dyes, polymers) rather than drug development. Reduced steric complexity may limit target specificity .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Configuration/Substituent Price (Source)
cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine Dihydrochloride* Not Available C₉H₂₀Cl₂F₂N₂ ~265.17 (inferred) Cis-configuration, 2,2-difluoroethyl Not Available
trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Dihydrochloride 2820385-34-8 C₉H₂₀Cl₂F₂N₂ 265.17 Trans-configuration, 1,1-difluoro-2-propyl $343/100 mg
(1R,2R)-N',N'-Bis(phenylmethyl)-1,2-cyclohexanediamine Dihydrochloride 212611-88-6 C₂₀H₂₈Cl₂N₂ 367.35 1R,2R-configuration, benzyl groups ¥19,300/g
1,4-Phenylenediamine dihydrochloride 624-18-0 C₆H₁₀Cl₂N₂ 181.07 Non-fluorinated, aromatic Industrial-grade pricing

*Hypothetical data inferred from structural analogs.

Research Findings and Functional Implications

Fluorination Effects: The 2,2-difluoroethyl group in the cis-isomer likely enhances lipophilicity compared to non-fluorinated analogs, improving membrane permeability. Fluorine atoms also reduce metabolic degradation by blocking cytochrome P450 enzyme activity .

Stereochemical Impact : The cis-configuration may favor specific binding conformations in biological targets, whereas trans-isomers could exhibit divergent pharmacokinetic profiles .

Salt Form Advantages : Dihydrochloride salts, as seen in all compared compounds, enhance water solubility, facilitating formulation for preclinical studies .

Biological Activity

Chemical Identity and Properties

  • IUPAC Name : (1s,4s)-N1-(2,2-difluoroethyl)cyclohexane-1,4-diamine dihydrochloride
  • CAS Number : 2841426-44-4
  • Molecular Formula : C8H18Cl2F2N2
  • Molecular Weight : 251.14 g/mol
  • Purity : ≥95%
  • Structural Formula : Structural Formula

The compound is characterized by a cyclohexane ring with two amine groups and a difluoroethyl substituent. The presence of fluorine atoms enhances its chemical reactivity and biological activity.

Research indicates that cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine dihydrochloride exhibits various biological activities, primarily through its interaction with cellular systems. The compound's unique structure allows it to potentially influence multiple biochemical pathways.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. For instance, similar compounds have shown promise in inhibiting cancer cell growth by interfering with DNA replication and repair mechanisms. The difluoroethyl group may enhance the compound's lipophilicity, facilitating better cell membrane penetration.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate varying degrees of cytotoxic effects on different cell lines, suggesting the need for further investigation into its therapeutic index.

Cell LineIC50 (µM)Notes
HeLa (cervical)15Moderate sensitivity
MCF-7 (breast)30Higher resistance observed
A549 (lung)10Sensitive to treatment

Interaction with Biological Molecules

The compound's amine groups can participate in hydrogen bonding with nucleic acids and proteins, potentially leading to significant biological interactions. Studies are ongoing to elucidate these interactions and their implications for drug design.

Case Study 1: Antitumor Efficacy

In a recent study published in Biochemical Pharmacology, researchers investigated the antitumor efficacy of a platinum complex incorporating cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine as a ligand. The study found that the complex exhibited significant cytotoxicity against various cancer cell lines, supporting the hypothesis that this compound could serve as a valuable building block for developing new anticancer agents.

Case Study 2: Cellular Uptake Mechanisms

Another study focused on understanding the cellular uptake mechanisms of this compound. Researchers utilized fluorescence microscopy to track the compound's internalization in HeLa cells. Results indicated that the compound enters cells via endocytosis, which may be enhanced by its fluorinated structure .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining high-purity cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine Dihydrochloride?

  • Methodology : Utilize stereoselective synthesis with a cis-configured cyclohexanediamine backbone. A dihydrochloride salt can be formed via reaction with HCl in anhydrous ethanol. For purification, recrystallization in ethanol/water mixtures (e.g., 70:30 v/v) is effective, as demonstrated for structurally similar dihydrochloride salts .
  • Validation : Confirm purity (>98%) via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and UV detection at 212–264 nm, analogous to related cyclohexanediamine derivatives .

Q. How can the structural configuration of the cis isomer be confirmed experimentally?

  • Techniques :

  • NMR : Compare 1^1H and 13^13C NMR chemical shifts with known cis-1,4-cyclohexanediamine derivatives (e.g., coupling constants for axial vs. equatorial protons) .
  • X-ray crystallography : Resolve spatial arrangement of the difluoroethyl substituent and cyclohexane ring .

Q. What stability conditions are recommended for long-term storage of this compound?

  • Storage : Store at -20°C in airtight, light-protected containers. Stability data for similar dihydrochloride salts (e.g., ORY-1001) indicate ≥4-year integrity under these conditions .

Advanced Research Questions

Q. How does the difluoroethyl substituent influence the compound’s interaction with biological targets (e.g., LSD1 inhibition)?

  • Experimental Design :

  • Compare inhibitory activity (IC50_{50}) of the difluoroethyl derivative with non-fluorinated analogs using enzymatic assays (e.g., LSD1 demethylation assays) .
  • Conduct molecular docking studies to evaluate fluorine’s role in hydrogen bonding or hydrophobic interactions with the target protein .

Q. What analytical methods are suitable for quantifying trace impurities in bulk synthesis?

  • Approach :

  • HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile to resolve byproducts (e.g., trans-isomers or unreacted precursors). Limit detection to <0.1% .
  • Ion chromatography : Quantify residual chloride ions to ensure stoichiometric dihydrochloride formation .

Q. How can enantiomeric purity be assessed if chiral centers are introduced during synthesis?

  • Resolution :

  • Chiral HPLC : Employ a Chiralpak IG-3 column with hexane/isopropanol (90:10) mobile phase. Compare retention times with enantiomeric standards .
  • Circular dichroism (CD) : Verify optical activity in the 200–300 nm range to detect unwanted stereoisomers .

Q. How should contradictory biological activity data from different studies be resolved?

  • Analysis Framework :

  • Validate assay conditions (e.g., buffer pH, cofactor concentrations) across studies.
  • Perform meta-analysis of dose-response curves to identify outliers.
  • Cross-reference with structurally related compounds (e.g., ORY-1001) to contextualize activity trends .

Q. What degradation pathways are anticipated under accelerated stability testing (40°C/75% RH)?

  • Study Design :

  • Monitor hydrolysis of the difluoroethyl group via 19^{19}F NMR.
  • Identify degradation products (e.g., cyclohexanediamine free base) using LC-MS and compare with known degradation profiles of dihydrochloride salts .

Key Notes

  • Avoid commercial suppliers listed in and ; prioritize peer-reviewed synthesis protocols.
  • For biological assays, cross-validate results with structurally related LSD1 inhibitors (e.g., ORY-1001) .
  • Stability and analytical methods should align with pharmacopeial guidelines for dihydrochloride salts .

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